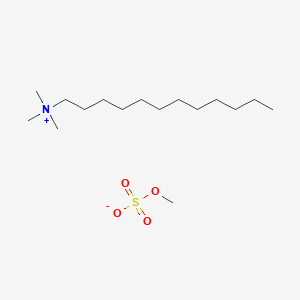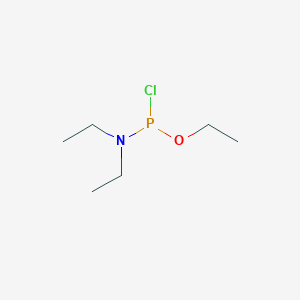
3,5-Dichloropyridine 1-oxide
概要
説明
Synthesis Analysis
The synthesis of pyridine N-oxides, including 3,5-Dichloropyridine 1-oxide, involves multiple steps that may include acetylation, N-oxidation, nitration, and hydrolysis. A noted pathway involves the starting material of 2,6-diaminopyridine leading to 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) through these steps, achieving yields up to 81% (Liu Zu-liang, 2009). Another method involves the Michaelis-Becker reaction using 2,6-dichloropyridine N-oxide as a starting point for producing bis(diethoxyphosphino)pyridine P,P-dioxide, showcasing the versatile routes for synthesizing N-oxide derivatives (A. A. Russell et al., 1995).
Molecular Structure Analysis
Pyridine N-oxides, such as 3,5-Dichloropyridine 1-oxide, exhibit unique molecular structures that can be analyzed through X-ray crystallography and NMR studies. The molecular structure analysis of these compounds reveals detailed insights into their geometry, bond lengths, and angles, providing a foundation for understanding their reactivity and interactions. For instance, the structural elucidation of related compounds highlights the importance of non-covalent interactions in the solid state, such as hydrogen bonds, and the role of substituted rings in influencing molecular structure (M. A. Bondarenko et al., 2021).
Chemical Reactions and Properties
3,5-Dichloropyridine 1-oxide participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecules. Notably, it serves as a novel oxygen transfer reagent in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls, demonstrating its versatility and effectiveness in facilitating transformations without the need for acid additives (A. Dubovtsev et al., 2019). This exemplifies the compound's role in novel synthetic routes and its contribution to expanding the repertoire of chemical reactions.
科学的研究の応用
Gold-Catalyzed Oxidation of Alkynes : This compound is used in the gold(I)-catalyzed oxidation of alkynes to 1,2-dicarbonyls. It allows for the conductance of this reaction in the absence of any acid additives and under mild conditions. This is particularly beneficial for substrates sensitive to acids (Dubovtsev et al., 2019).
Chemoselectivity in Gold-Catalyzed Oxidative Cyclizations : 3,5-Dichloropyridine N-oxide has been observed to alter chemoselectivity in gold-catalyzed oxidative cyclization of dien-ynes, resulting in different product yields. This highlights its role in influencing the outcome of chemical reactions (Hung, Liao, & Liu, 2013).
Asymmetric Epoxidation of Alkenes : In a study involving dichlororuthenium(IV) complexes, 3,5-Dichloropyridine N-oxide was used as a terminal oxidant for the enantioselective epoxidation of alkenes. This research demonstrated its effectiveness in enhancing reaction efficiency and enantioselectivity (Zhang, Wang, Wong, & Che, 2001).
Emission Control in Coordination Polymers : The compound has been used in the synthesis of coordination polymers, where it can influence the luminescence behavior of the materials. This application is significant in the development of materials with specific optical properties (Conesa-Egea et al., 2020).
Reversible Regioselectivity in Oxidative Annulation : Utilization of 3,5-Dichloropyridine N-oxide in gold(I)-catalyzed oxidative annulation can reverse regioselectivity, demonstrating its impact on the directionality of chemical reactions (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).
作用機序
Target of Action
3,5-Dichloropyridine 1-oxide primarily targets the respiratory system
Mode of Action
It’s known that the compound interacts with its targets in the respiratory system .
Pharmacokinetics
The compound is known to have a melting point of110-113°C and a predicted boiling point of 344.2±22.0 °C . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloropyridine 1-oxide. The compound is known to be stable at room temperature . It’s soluble in organic solvents like ether and dichloromethane, but insoluble in water . These properties can influence how the compound interacts with its environment and its targets.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,5-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXBOIDZPQDBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Cl)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298508 | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridine 1-oxide | |
CAS RN |
15177-57-8 | |
| Record name | 15177-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)





